Fluocortin
Overview
Description
Fluocortin is a synthetic corticosteroid with anti-inflammatory properties. This compound is structurally similar to fluocortolone but contains an additional keto group . This compound is primarily used in the treatment of inflammatory skin conditions such as dermatitis and eczema .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fluocortin is synthesized from flucortolone through a series of chemical reactions. The synthetic route typically includes steps such as fluorination, hydroxylation, and oxidation under controlled conditions .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors that ensure precise control over reaction conditions such as temperature, pressure, and pH. The process involves the use of high-purity reagents and catalysts to achieve the desired chemical transformations efficiently .
Chemical Reactions Analysis
Types of Reactions: Fluocortin undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to keto groups.
Reduction: Reduction of keto groups to hydroxyl groups.
Substitution: Replacement of hydrogen atoms with fluorine atoms.
Common Reagents and Conditions:
Oxidation: Reagents such as chromium trioxide or potassium permanganate under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Fluorinating agents such as diethylaminosulfur trifluoride (DAST) or xenon difluoride.
Major Products: The major products formed from these reactions include various fluorinated and hydroxylated derivatives of this compound .
Scientific Research Applications
Fluocortin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the effects of fluorination on steroid activity and stability.
Biology: Investigated for its role in modulating inflammatory responses in cellular and animal models.
Medicine: Applied in the treatment of inflammatory skin conditions such as dermatitis and eczema.
Industry: Utilized in the formulation of topical creams and ointments for its anti-inflammatory properties.
Mechanism of Action
Fluocortin exerts its effects by binding to glucocorticoid receptors in the cytoplasm of target cells. This binding leads to the activation of the receptor, which then translocates to the nucleus and modulates the expression of specific genes involved in the inflammatory response . The primary molecular targets include cytokines, chemokines, and adhesion molecules that play a role in inflammation .
Comparison with Similar Compounds
Fluocortolone: Similar structure but lacks the additional keto group.
Prednisolone: A widely used corticosteroid with a different substitution pattern.
Loteprednol etabonate: A soft corticosteroid designed to minimize systemic side effects.
Fluocortin’s unique structural features and potent anti-inflammatory effects make it a valuable compound in both research and clinical settings.
Properties
CAS No. |
33124-50-4 |
---|---|
Molecular Formula |
C22H27FO5 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
2-[(6S,8S,9S,10R,11S,13S,14S,16R,17S)-6-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoacetic acid |
InChI |
InChI=1S/C22H27FO5/c1-10-6-13-12-8-15(23)14-7-11(24)4-5-21(14,2)18(12)16(25)9-22(13,3)17(10)19(26)20(27)28/h4-5,7,10,12-13,15-18,25H,6,8-9H2,1-3H3,(H,27,28)/t10-,12+,13+,15+,16+,17-,18-,21+,22+/m1/s1 |
InChI Key |
PUWHHWCHAVXSIG-NCLPIGKXSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@H]3[C@H](C[C@@]2([C@H]1C(=O)C(=O)O)C)O)C)F |
SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
Canonical SMILES |
CC1CC2C3CC(C4=CC(=O)C=CC4(C3C(CC2(C1C(=O)C(=O)O)C)O)C)F |
33124-50-4 | |
Synonyms |
fluocortolone-21-acid |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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